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molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9

[1,3]Dioxolo[4,5-b]pyridine

Cat. No. B1315109
M. Wt: 123.11 g/mol
InChI Key: YIIOTOBXQVQGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462623B2

Procedure details

Using an analogous procedure to that described in the second paragraph of the portion of Example 1 that is concerned with the preparation of the starting material 4-amino-5-chloro-2,3-methylenedioxypyridine, 2,3-methylenedioxypyridine was reacted with carbon dioxide gas to give 2,3-methylenedioxypyridine-4-carboxylic acid in 80% yield; NMR Spectrum: (DMSOd6) 6.24 (s, 2H), 7.13 (d, 1H); 7.63 (d, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7](Cl)=[CH:6][N:5]=[C:4]2[O:9][CH2:10][O:11][C:3]=12.[CH2:12]1[O:20]C2C(=NC=CC=2)[O:13]1.C(=O)=O>>[CH2:10]1[O:11][C:3]2[C:4](=[N:5][CH:6]=[CH:7][C:2]=2[C:12]([OH:20])=[O:13])[O:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=C1Cl)OCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=NC=CC=C2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1OC2=NC=CC(=C2O1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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